molecular formula C14H17N3O3 B7627290 3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine

3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine

Cat. No.: B7627290
M. Wt: 275.30 g/mol
InChI Key: VGKAGHDRTPRCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins in the body. It has also been found to have an effect on the immune system and can modulate the production of cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been found to have antibacterial and antifungal properties. In addition, it has been found to have an effect on the central nervous system and can induce sedation and muscle relaxation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine in lab experiments include its high purity, stability, and low toxicity. It can also be easily synthesized and purified. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

There are several future directions for the research on 3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine. One direction is to further investigate its potential applications in medicine, agriculture, and material science. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, research can be conducted to optimize its synthesis method and improve its properties for various applications.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method is relatively simple and it has been found to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and identify its potential applications.

Synthesis Methods

The synthesis of 3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine involves the reaction of 4-ethoxybenzohydrazide with ethyl chloroacetate followed by the reaction with morpholine and ammonium acetate. The reaction is carried out in the presence of a catalyst such as triethylamine and acetic acid. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. In agriculture, it has been found to have insecticidal and fungicidal properties. In material science, it has been used as a building block for the synthesis of various organic materials.

Properties

IUPAC Name

3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-2-19-11-5-3-10(4-6-11)14-16-13(17-20-14)12-9-18-8-7-15-12/h3-6,12,15H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKAGHDRTPRCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)C3COCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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